molecular formula C22H26ClN3O5S2 B2491872 N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1327514-96-4

N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride

Cat. No.: B2491872
CAS No.: 1327514-96-4
M. Wt: 512.04
InChI Key: HJYPOHWKZIXAJE-UHFFFAOYSA-N
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Description

N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C22H26ClN3O5S2 and its molecular weight is 512.04. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Mode of Action

The compound exhibits uncompetitive and selective inhibition against AChE . Uncompetitive inhibitors bind to the enzyme-substrate complex, preventing the complex from releasing the products and thus inhibiting the enzyme’s activity. The molecular docking studies revealed that the compound was binding to both the CAS and PAS site, giving a mixed type of inhibition .

Result of Action

The compound has shown to inhibit Aβ 1-42 aggregation , which is a key factor in the development of Alzheimer’s disease. It also has neuroprotective properties and can enhance cognition . In addition, it has shown low toxicity and is capable of impeding loss of cell viability elicited by H2O2 neurotoxicity in SHSY-5Y cells .

Biological Activity

N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride (CAS Number: 1327514-96-4) is a synthetic organic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including detailed findings from various studies, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H26ClN3O5S2, with a molecular weight of 512.0 g/mol. The compound features a complex arrangement that includes a methoxybenzo[d]thiazole moiety, which is known for its biological activity.

PropertyValue
Molecular FormulaC22H26ClN3O5S2
Molecular Weight512.0 g/mol
CAS Number1327514-96-4

The biological activity of this compound is largely attributed to its interaction with cellular targets such as tubulin and DNA. Compounds with similar structures have shown the ability to inhibit tubulin polymerization, thereby arresting cell division in the G(2)/M phase of the cell cycle. This property is particularly important for the development of antitumor agents, as it can lead to the selective targeting of cancer cells while minimizing effects on normal cells .

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including this compound. Research indicates that compounds in this class can exhibit significant cytotoxicity against various cancer cell lines:

  • A549 (Lung Cancer) : IC50 values indicate effective inhibition at concentrations as low as 6.75 μM.
  • HCC827 (Lung Cancer) : Demonstrated selective cytotoxicity with IC50 values around 5.13 μM.
  • NCI-H358 (Lung Cancer) : Showed promising results with IC50 values around 0.85 μM.

These findings suggest that the compound may be effective against multiple cancer types, especially lung cancer .

Antimicrobial Activity

In addition to its antitumor properties, this compound has been evaluated for its antimicrobial activity. Studies have reported moderate to high efficacy against both Gram-positive and Gram-negative bacteria:

  • Staphylococcus aureus : MIC (Minimum Inhibitory Concentration) values were reported at approximately 6.12 μM.
  • Escherichia coli : Showed moderate activity with MIC values around 25 μM.

These results indicate that the compound could be a viable candidate for further development in antimicrobial therapies .

Case Studies and Research Findings

Several case studies have been conducted to assess the biological activity of related compounds. For instance:

  • Benzothiazole Derivatives : A study demonstrated that derivatives with similar structural features exhibited potent antitumor activities across various assays, indicating their potential as new therapeutic agents .
  • SMART Compounds : Research on SMART compounds revealed their efficacy comparable to FDA-approved antitubulin drugs, underscoring the importance of benzothiazole derivatives in cancer treatment .
  • Antimicrobial Testing : A systematic evaluation using broth microdilution methods confirmed the antimicrobial properties of benzothiazole derivatives against selected bacterial strains, suggesting their role in treating infections .

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylsulfonyl-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S2.ClH/c1-29-16-7-8-18-19(15-16)31-22(23-18)25(10-9-24-11-13-30-14-12-24)21(26)17-5-3-4-6-20(17)32(2,27)28;/h3-8,15H,9-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYPOHWKZIXAJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC=CC=C4S(=O)(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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